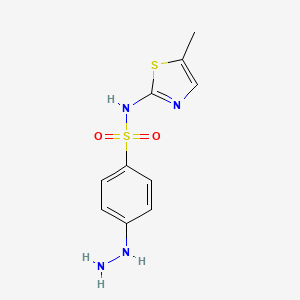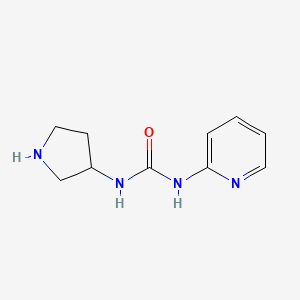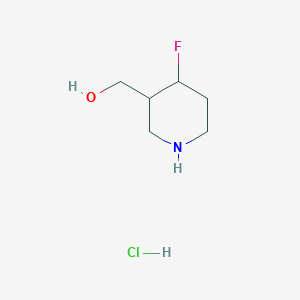![molecular formula C8H17NO B14788555 Cyclopropanemethanol, 1-[[(1-methylethyl)amino]methyl]-](/img/structure/B14788555.png)
Cyclopropanemethanol, 1-[[(1-methylethyl)amino]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropanemethanol, 1-[[(1-methylethyl)amino]methyl]- is a chemical compound with a unique structure that includes a cyclopropane ring, a methanol group, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanemethanol, 1-[[(1-methylethyl)amino]methyl]- typically involves the reaction of cyclopropanemethanol with isopropylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of high-pressure reactors and advanced purification methods ensures that the compound is produced efficiently and meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanemethanol, 1-[[(1-methylethyl)amino]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution Reactions: These reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents to facilitate the process.
Major Products
The major products formed from these reactions include various alcohols, aldehydes, ketones, and substituted amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Cyclopropanemethanol, 1-[[(1-methylethyl)amino]methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism by which Cyclopropanemethanol, 1-[[(1-methylethyl)amino]methyl]- exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical and physiological effects. The exact mechanism of action depends on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanemethanol: A simpler compound with a similar structure but without the amino group.
Isopropylamine: Contains the amino group but lacks the cyclopropane ring.
Cyclopropylmethanol: Similar to Cyclopropanemethanol but with different substituents.
Uniqueness
Cyclopropanemethanol, 1-[[(1-methylethyl)amino]methyl]- is unique due to the combination of the cyclopropane ring, methanol group, and amino group. This unique structure imparts distinctive chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
[1-[(propan-2-ylamino)methyl]cyclopropyl]methanol |
InChI |
InChI=1S/C8H17NO/c1-7(2)9-5-8(6-10)3-4-8/h7,9-10H,3-6H2,1-2H3 |
InChI Key |
BTKNVRBVYVPJSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1(CC1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



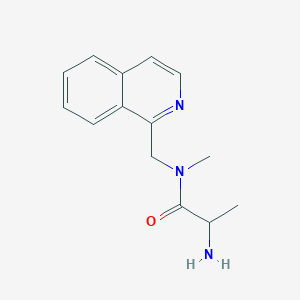
![sodium;(10R,13S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-olate](/img/structure/B14788490.png)
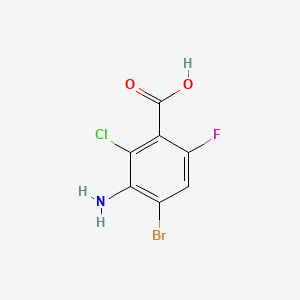
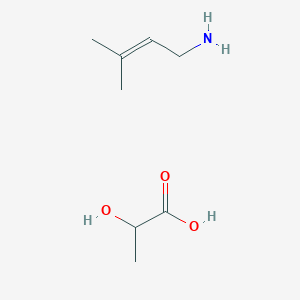
![2-[1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-3-yl]acetonitrile](/img/structure/B14788507.png)
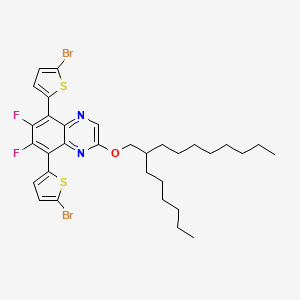
![Phenyl (hexahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamate](/img/structure/B14788515.png)
![tert-Butyl 5-amino-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate](/img/structure/B14788526.png)

![N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14788538.png)
